molecular formula C18H25N3O2 B13491036 Tert-butyl ((1-(2-cyanophenyl)piperidin-4-yl)methyl)carbamate

Tert-butyl ((1-(2-cyanophenyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B13491036
M. Wt: 315.4 g/mol
InChI Key: IMTYBSSMZHADOF-UHFFFAOYSA-N
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Description

tert-Butyl N-{[1-(2-cyanophenyl)piperidin-4-yl]methyl}carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(2-cyanophenyl)piperidin-4-yl]methyl}carbamate typically involves multiple steps. One common method includes the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are generally mild, often conducted at room temperature, making it suitable for large-scale production.

Industrial Production Methods: For industrial production, the synthesis process is optimized for high yield and purity. The use of recyclable Boc carriers and environment-friendly conditions is emphasized to ensure sustainability . The reaction is designed to be completed quickly, often within an hour, to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{[1-(2-cyanophenyl)piperidin-4-yl]methyl}carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the cyanophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-{[1-(2-cyanophenyl)piperidin-4-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes .

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(2-cyanophenyl)piperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, influencing their activity. This interaction is crucial for its potential therapeutic effects .

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

tert-butyl N-[[1-(2-cyanophenyl)piperidin-4-yl]methyl]carbamate

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-13-14-8-10-21(11-9-14)16-7-5-4-6-15(16)12-19/h4-7,14H,8-11,13H2,1-3H3,(H,20,22)

InChI Key

IMTYBSSMZHADOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC=CC=C2C#N

Origin of Product

United States

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